molecular formula C9H12N2O2 B13630006 6-(Morpholin-3-yl)pyridin-3-ol

6-(Morpholin-3-yl)pyridin-3-ol

Cat. No.: B13630006
M. Wt: 180.20 g/mol
InChI Key: ZTBXUZWKMKJXEH-UHFFFAOYSA-N
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Description

6-(Morpholin-3-yl)pyridin-3-ol is a pyridine derivative featuring a hydroxyl group at the 3-position and a morpholine ring attached at the 6-position of the pyridine core. Morpholine, a six-membered heterocycle containing one oxygen and one nitrogen atom, confers distinct electronic and steric properties to the compound.

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

6-morpholin-3-ylpyridin-3-ol

InChI

InChI=1S/C9H12N2O2/c12-7-1-2-8(11-5-7)9-6-13-4-3-10-9/h1-2,5,9-10,12H,3-4,6H2

InChI Key

ZTBXUZWKMKJXEH-UHFFFAOYSA-N

Canonical SMILES

C1COCC(N1)C2=NC=C(C=C2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Morpholin-3-yl)pyridin-3-ol typically involves the reaction of 3-hydroxypyridine with morpholine under specific conditions. One common method is the nucleophilic substitution reaction where the hydroxyl group of 3-hydroxypyridine is replaced by the morpholine group. This reaction can be facilitated by using a base such as sodium hydride or potassium carbonate in a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

In an industrial setting, the production of 6-(Morpholin-3-yl)pyridin-3-ol may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions

6-(Morpholin-3-yl)pyridin-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly employed.

    Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF or THF are used.

Major Products

The major products formed from these reactions include N-oxides, reduced piperidine derivatives, and various substituted pyridines depending on the specific reagents and conditions used.

Scientific Research Applications

6-(Morpholin-3-yl)pyridin-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Morpholin-3-yl)pyridin-3-ol involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like urease by binding to the active site and disrupting the enzyme’s function . The compound’s structure allows it to form stable complexes with metal ions, which can be crucial in its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyridin-3-ol derivatives exhibit diverse biological and physicochemical properties depending on substituents at the 6-position. Below is a systematic comparison:

Alkyl-Substituted Pyridin-3-ols

  • Examples : 6-Methyl-, 6-ethyl-, and 6-propylpyridin-3-ol ().
  • Key Findings: Increasing alkyl chain length (methyl → ethyl → propyl) enhances lipophilicity but may reduce water solubility. In reactivation studies of acetylcholinesterase inhibited by organophosphates, 6-methylpyridin-3-ol showed superior resurrection efficiency compared to longer chains, likely due to reduced steric hindrance . Synthesis: Alkyl groups are introduced via hydrogenation of terminal alkynes (e.g., Scheme 2.12 in ).

Halogen-Substituted Pyridin-3-ols

  • Examples : 6-Bromo-, 6-chloro-, and 6-iodopyridin-3-ol (–13).
  • Key Findings :
    • Halogens increase molecular weight and polarizability, enhancing reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura).
    • Bromo and iodo derivatives are particularly useful as intermediates in drug synthesis .
    • Safety : Halogenated compounds may pose higher toxicity risks (e.g., skin irritation, see ).

Aryl- and Heteroaryl-Substituted Pyridin-3-ols

  • Examples :
    • 6-(Thiophen-2-yl)pyridin-3-ol (): Thiophene enhances π-π stacking interactions, useful in materials science.
    • 6-(4-Fluorophenyl)pyridin-3-ol (): Fluorine improves metabolic stability and bioavailability .
  • Key Findings :
    • Aryl groups increase planarity and rigidity, favoring interactions with aromatic residues in enzyme binding pockets.

Oxygen- and Nitrogen-Containing Substituents

  • Examples: 6-(Hydroxymethyl)pyridin-3-ol (): Hydroxymethyl improves hydrophilicity (molecular weight: 125.13 g/mol) but may reduce membrane permeability. 6-(Cyclopropylmethoxy)pyridin-3-ol (): Ether linkages enhance metabolic stability compared to ester groups.

Comparative Data Table

Compound Substituent Molecular Weight (g/mol) Key Properties Applications References
6-Methylpyridin-3-ol -CH₃ 109.12 High reactivation efficiency Organophosphate antidotes
6-Bromopyridin-3-ol -Br 174.00 Reactive intermediate Drug synthesis
6-(Thiophen-2-yl)pyridin-3-ol -C₄H₃S 177.24 Planar, π-π interactions Materials science
6-(Hydroxymethyl)pyridin-3-ol -CH₂OH 125.13 Hydrophilic Biochemical probes
6-(Morpholin-3-yl)pyridin-3-ol -C₄H₈NO 180.21 (estimated) Moderate solubility, hydrogen bonding Medicinal chemistry, coordination polymers

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